Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18237795
InChI: InChI=1S/C7H6F3N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2
SMILES:
Molecular Formula: C7H6F3N
Molecular Weight: 161.12 g/mol

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

CAS No.:

Cat. No.: VC18237795

Molecular Formula: C7H6F3N

Molecular Weight: 161.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate -

Specification

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
IUPAC Name 3-(difluoromethyl)-5-fluoroaniline
Standard InChI InChI=1S/C7H6F3N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2
Standard InChI Key CDLDSWXEOBNDJX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1N)F)C(F)F

Introduction

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is an organic compound with a benzoate structure, featuring a methyl ester group, an amino group, and difluoromethyl and iodine substituents on the benzene ring. Its molecular formula is C10H8F2INO2, and it has a molecular weight of 327.069 g/mol . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate involves several steps, typically starting from simpler aromatic compounds. The methods vary in complexity and yield, with considerations for scalability and environmental impact. Common synthetic routes include multi-step reactions involving halogenation and esterification processes.

Potential Applications

This compound has potential applications in:

  • Pharmaceuticals: Due to its interactions with biological macromolecules, it may exhibit therapeutic efficacy.

  • Materials Science: Its unique chemical properties make it suitable for developing new materials.

Field of ApplicationPotential Use
PharmaceuticalsTherapeutic efficacy
Materials ScienceDeveloping new materials

Research Findings

Research on methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate focuses on its interaction profiles with biological macromolecules. Techniques such as surface plasmon resonance and nuclear magnetic resonance are used to investigate binding affinities and mechanisms, providing insights into its potential uses.

Comparison with Similar Compounds

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate shares structural similarities with other halogenated benzoates, such as methyl 2-amino-4-bromobenzoate and methyl 2-amino-3-fluorobenzoate. These compounds differ in their halogenation patterns, affecting their chemical behavior and biological activity.

Compound NameStructural FeaturesUnique Properties
Methyl 2-amino-4-bromobenzoateBromine instead of iodineHigher reactivity due to bromine
Methyl 2-amino-3-fluorobenzoateFluorine at the meta positionDifferent electronic properties affecting reactivity
Methyl 4-(trifluoromethyl)benzoateTrifluoromethyl groupEnhanced lipophilicity and potential bioactivity

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